molecular formula C10H7ClN2O2 B3301646 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid CAS No. 911312-77-1

3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid

Cat. No. B3301646
CAS RN: 911312-77-1
M. Wt: 222.63 g/mol
InChI Key: BENMVTLFAFPIQC-UHFFFAOYSA-N
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Description

“3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid” is a chemical compound that is a derivative of benzoic acid. It contains a pyrazolyl group attached to the benzene ring, which is further substituted with a chloro group . This compound is related to other compounds such as “2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid” and “4-(1H-Pyrrol-1-yl)benzoic acid” which have been studied for their various properties .


Synthesis Analysis

The synthesis of “3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid” and its derivatives involves complex chemical reactions. While specific synthesis methods for this compound were not found, related compounds have been synthesized through various methods. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis . Another study reported the synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid derivatives .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid” is characterized by the presence of a pyrazolyl group attached to a benzene ring, which is further substituted with a chloro group . The molecular formula of a related compound, “4-(1H-Pyrazol-1-yl)benzoic acid”, is C10H8N2O2, which suggests a similar molecular formula for “3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid” with an additional chlorine atom .

properties

IUPAC Name

3-chloro-4-pyrazol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENMVTLFAFPIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734519
Record name 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid

CAS RN

911312-77-1
Record name Benzoic acid, 3-chloro-4-(1H-pyrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911312-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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